6-Bromo-1H-benzo[d]imidazole hydrochloride
CAS No.: 1215206-73-7
Cat. No.: VC0090137
Molecular Formula: C7H6BrClN2
Molecular Weight: 233.493
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215206-73-7 |
|---|---|
| Molecular Formula | C7H6BrClN2 |
| Molecular Weight | 233.493 |
| IUPAC Name | 6-bromo-1H-benzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H |
| Standard InChI Key | XOFYSWUSRKXLSI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)NC=N2.Cl |
Introduction
Chemical Properties and Structure
Basic Information
6-Bromo-1H-benzo[d]imidazole hydrochloride is characterized by specific chemical parameters that define its physical and chemical behavior:
| Property | Value |
|---|---|
| CAS Number | 1215206-73-7 |
| Molecular Formula | C₇H₆BrClN₂ |
| Molecular Weight | 233.493 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Highly soluble in water and polar solvents |
The compound belongs to the benzimidazole family, heterocyclic aromatic organic compounds known for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science.
Structural Characteristics
The structure of 6-Bromo-1H-benzo[d]imidazole hydrochloride consists of a benzimidazole core with a bromine atom at the 6-position. The hydrochloride group forms an ionic bond with the nitrogen atom in the imidazole ring, significantly affecting the compound's physicochemical properties. This structural arrangement contributes to its specific reactivity patterns and biological interactions.
Synthesis and Preparation
Synthetic Routes
The synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride typically involves the bromination of benzimidazole. A common method includes the reaction of benzimidazole with bromine in a suitable solvent, such as acetic acid, yielding 6-bromo-benzimidazole. This intermediate is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. Key considerations include:
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Temperature control during the bromination process
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Reaction time management
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Concentration regulation of reactants
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Purification techniques to ensure high-quality final product
These methods are carefully monitored to ensure consistent quality across production batches.
Biological Activities
Antimicrobial Properties
6-Bromo-1H-benzo[d]imidazole hydrochloride exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Antifungal Effects
Research has demonstrated the antifungal capabilities of this compound against various fungal pathogens. The mechanism likely involves interference with fungal cell membrane integrity or inhibition of essential enzymes required for fungal growth and reproduction.
Anticancer Properties
Studies have indicated potential anticancer activity of 6-Bromo-1H-benzo[d]imidazole hydrochloride. The compound may interfere with cell proliferation pathways or induce apoptosis in cancer cells, highlighting its potential in oncological research.
Activity Comparison
The table below summarizes the biological activities observed in various studies:
| Activity Type | Target Organisms/Cells | Efficacy Level | Mechanism |
|---|---|---|---|
| Antibacterial | Gram-positive bacteria | Moderate to High | Cell wall disruption |
| Antibacterial | Gram-negative bacteria | Moderate | Metabolic pathway inhibition |
| Antifungal | Various fungal species | Moderate | Membrane integrity disruption |
| Anticancer | Multiple cancer cell lines | Under investigation | Possible apoptosis induction |
Pharmacokinetics
Solubility and Bioavailability
6-Bromo-1H-benzo[d]imidazole hydrochloride demonstrates high solubility in water and polar solvents, a characteristic that potentially enhances its absorption and bioavailability when administered therapeutically. This property is crucial for pharmaceutical formulations and influences the compound's distribution within biological systems.
Absorption and Distribution
The hydrochloride salt form potentially improves the compound's absorption across biological membranes. While specific pharmacokinetic parameters for this compound require further research, benzimidazole derivatives generally show varied distribution patterns in biological systems, influenced by their lipophilicity and protein binding capabilities.
Applications in Research and Industry
Pharmaceutical Development
6-Bromo-1H-benzo[d]imidazole hydrochloride serves as an important building block in the synthesis of more complex organic molecules, particularly pharmaceuticals. Its versatile structure allows for further modifications to enhance specific biological activities or improve pharmacokinetic properties.
Drug Discovery Applications
The compound is utilized as a precursor for developing drugs targeting various diseases:
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Infectious diseases - leveraging its antimicrobial properties
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Fungal infections - utilizing its antifungal capabilities
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Cancer - exploiting its potential anticancer effects
Material Science Applications
Beyond pharmaceutical applications, this compound finds use in material science:
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Development of corrosion inhibitors
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Synthesis of specialized dyes
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Creation of functional materials with specific properties
Structure-Activity Relationships
Key Structural Elements
The bromine substitution at the 6-position of the benzimidazole ring contributes significantly to the compound's biological activity. The electronegative nature and size of the bromine atom influence the compound's interaction with biological targets, while the positively charged imidazolium ring created by the hydrochloride salt enhances water solubility and potentially affects binding to negatively charged biological substrates.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 6-Bromo-1H-benzo[d]imidazole hydrochloride exist, including:
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5-Bromo-1H-benzo[d]imidazole hydrochloride (position isomer)
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6-Chloro-1H-benzo[d]imidazole hydrochloride (halogen variant)
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6-Fluoro-1H-benzo[d]imidazole hydrochloride (halogen variant)
Functional Differences
The table below compares key properties of 6-Bromo-1H-benzo[d]imidazole hydrochloride with related compounds:
| Compound | Molecular Weight | Key Differences | Relative Solubility | Biological Activity Profile |
|---|---|---|---|---|
| 6-Bromo-1H-benzo[d]imidazole HCl | 233.493 g/mol | Reference compound | High in water | Broad antimicrobial, antifungal, anticancer |
| 5-Bromo-1H-benzo[d]imidazole HCl | 233.493 g/mol | Different bromine position | Similar to reference | May exhibit different target specificity |
| 6-Chloro-1H-benzo[d]imidazole HCl | 188.636 g/mol | Chlorine instead of bromine | Generally higher | Typically lower potency but similar spectrum |
| 6-Fluoro-1H-benzo[d]imidazole HCl | 172.577 g/mol | Fluorine instead of bromine | Highest | Often shows enhanced membrane permeability |
Current Research Trends
Recent Developments
Current research on 6-Bromo-1H-benzo[d]imidazole hydrochloride focuses on several areas:
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Development of novel synthetic routes with improved yields and purity
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Investigation of specific mechanisms underlying its biological activities
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Exploration of potential applications in resistant bacterial infections
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Structure-activity relationship studies to improve potency and selectivity
Future Research Directions
Future research may explore:
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Combination therapies utilizing this compound with existing antibiotics
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Development of targeted delivery systems to enhance efficacy
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Further investigation of anticancer properties in various tumor models
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Exploration of potential applications beyond pharmaceutical use
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